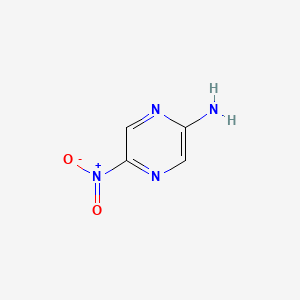
2-(Ethylamino)-2-phenylethan-1-ol
Descripción general
Descripción
2-(Ethylamino)-2-phenylethan-1-ol is a chemical compound with the molecular formula C₁₄H₂₄N₂O₂. It is also known as N-ethyl-N-(2-hydroxyethyl)phenylamine. This compound is characterized by the presence of an ethylamino group and a phenyl ring attached to an ethanol moiety. It has applications in various fields, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common synthetic route involves the reductive amination of phenylacetaldehyde with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of 2-bromoethanol with ethylamine, followed by the addition of a phenyl group.
Industrial Production Methods: In industrial settings, the compound is typically synthesized through large-scale reductive amination processes, which are optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the formation of the desired product while minimizing by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethylamino group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Phenylacetic acid, phenylglyoxylic acid.
Reduction: Ethylamine derivatives, phenylethanol derivatives.
Substitution: Various substituted phenylamines and alcohols.
Mecanismo De Acción
Target of Action
The primary target of 2-(Ethylamino)-2-phenylethan-1-ol is the estrogen receptor-alpha (ERα) . This receptor is a protein found inside cells and is activated by the hormone estrogen . Dysregulation of the ER has been implicated in several diseases, including breast and ovarian cancer .
Mode of Action
This compound, also known as Elacestrant, binds to the estrogen receptor-alpha (ERα) and acts as a selective estrogen receptor degrader (SERD) . It has the ability to block the transcriptional activity of the ER and promote its degradation . This action is particularly beneficial in the treatment of endocrine-resistant breast cancers .
Biochemical Pathways
The binding of this compound to the estrogen receptor can activate a variety of signalling pathways that affect gene expression, leading to changes in cellular behaviour . These changes ultimately influence physiological processes leading to the development of diseases like breast cancer .
Pharmacokinetics
Elacestrant has excellent absorption, improved pharmacokinetics, and enhanced inhibition of ER compared with other SERDs . It is orally bioavailable, making it a more convenient option for patients .
Result of Action
The molecular and cellular effects of this compound’s action include the degradation of the estrogen receptor, blocking its transcriptional activity, and altering gene expression . These changes can inhibit the growth of ER-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s important to note that factors such as pH, temperature, and the presence of other substances can potentially affect the stability and efficacy of many compounds .
Aplicaciones Científicas De Investigación
2-(Ethylamino)-2-phenylethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals.
Comparación Con Compuestos Similares
Ethanolamine
Diethanolamine
Triethanolamine
N-ethyl-N-(2-hydroxyethyl)aniline
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
2-(ethylamino)-2-phenylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-2-11-10(8-12)9-6-4-3-5-7-9/h3-7,10-12H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZJJFDOOZXNRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(CO)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


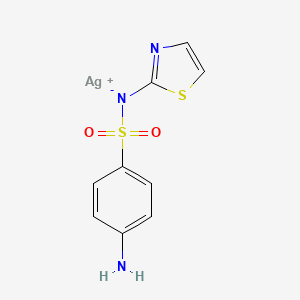
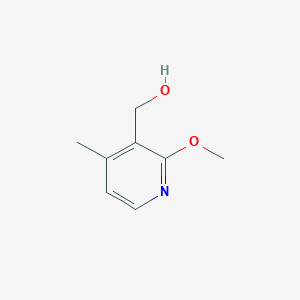
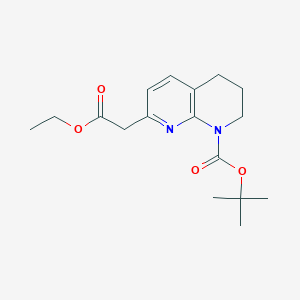
![4-Nitro-1H-benzo[d]imidazol-2-amine](/img/structure/B3254736.png)

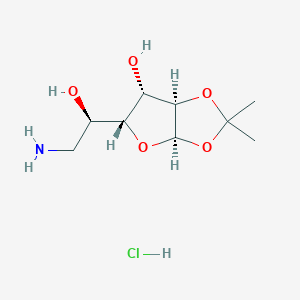


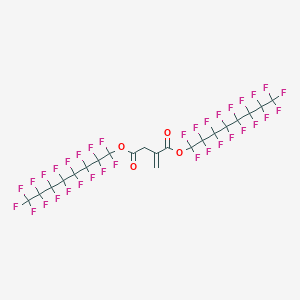
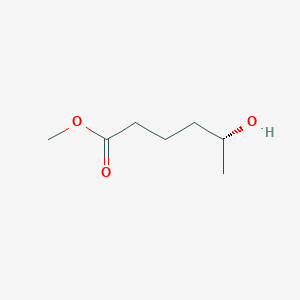

![5-ethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3254774.png)
![3,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3254781.png)
